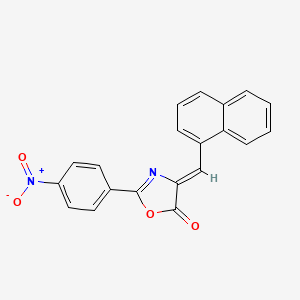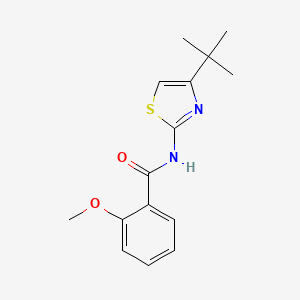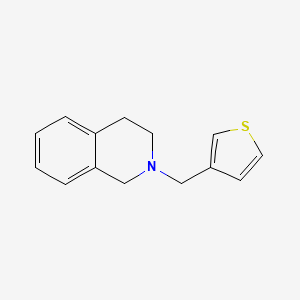
4-chloro-2-nitro-N-8-quinolinylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-2-nitro-N-8-quinolinylbenzamide, also known as CQNB, is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a member of the quinoline family of compounds, which are known for their diverse biological activities. CQNB has been found to exhibit a range of pharmacological properties, including antitumor, antimalarial, and antiviral effects. In
Mecanismo De Acción
The mechanism of action of 4-chloro-2-nitro-N-8-quinolinylbenzamide is not fully understood, but it is thought to involve the inhibition of various cellular processes, including DNA synthesis and protein synthesis. 4-chloro-2-nitro-N-8-quinolinylbenzamide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been shown to inhibit the activity of ribosomes, the cellular structures responsible for protein synthesis.
Biochemical and Physiological Effects:
4-chloro-2-nitro-N-8-quinolinylbenzamide has been shown to have a range of biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells, which is thought to contribute to its antitumor activity. 4-chloro-2-nitro-N-8-quinolinylbenzamide has also been shown to disrupt the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspases, which are enzymes involved in apoptosis. Additionally, 4-chloro-2-nitro-N-8-quinolinylbenzamide has been shown to inhibit the growth of Plasmodium falciparum by disrupting hemoglobin digestion and inhibiting the formation of hemozoin, a crystalline pigment that is toxic to the parasite.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-chloro-2-nitro-N-8-quinolinylbenzamide in lab experiments is its broad range of pharmacological properties. It has been shown to exhibit antitumor, antimalarial, and antiviral effects, making it a valuable tool for researchers studying these areas. Additionally, 4-chloro-2-nitro-N-8-quinolinylbenzamide is relatively easy to synthesize and has a high degree of purity, making it a reliable and consistent reagent for lab experiments. However, one limitation of using 4-chloro-2-nitro-N-8-quinolinylbenzamide in lab experiments is its potential toxicity. It has been shown to be cytotoxic at high concentrations, which can limit its usefulness in certain types of experiments.
Direcciones Futuras
There are several future directions for research on 4-chloro-2-nitro-N-8-quinolinylbenzamide. One area of interest is the development of novel derivatives of 4-chloro-2-nitro-N-8-quinolinylbenzamide with improved pharmacological properties. Researchers are also exploring the potential of 4-chloro-2-nitro-N-8-quinolinylbenzamide as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, there is ongoing research into the mechanism of action of 4-chloro-2-nitro-N-8-quinolinylbenzamide, which could lead to the development of new drugs with similar pharmacological properties. Finally, researchers are exploring the use of 4-chloro-2-nitro-N-8-quinolinylbenzamide in combination with other drugs to enhance its therapeutic efficacy and reduce its potential toxicity.
Métodos De Síntesis
4-chloro-2-nitro-N-8-quinolinylbenzamide can be synthesized using a variety of methods, including the reaction of 4-chloro-2-nitrobenzoic acid with 8-aminoquinoline in the presence of a coupling agent. This method yields 4-chloro-2-nitro-N-8-quinolinylbenzamide with a high degree of purity and has been widely used in the synthesis of 4-chloro-2-nitro-N-8-quinolinylbenzamide for research purposes.
Aplicaciones Científicas De Investigación
4-chloro-2-nitro-N-8-quinolinylbenzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor activity against a range of cancer cell lines, including breast, lung, and colon cancer. 4-chloro-2-nitro-N-8-quinolinylbenzamide has also been shown to have antimalarial activity, with studies demonstrating its effectiveness against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. Additionally, 4-chloro-2-nitro-N-8-quinolinylbenzamide has been shown to have antiviral properties, with studies demonstrating its effectiveness against a range of viruses, including herpes simplex virus, human cytomegalovirus, and human immunodeficiency virus.
Propiedades
IUPAC Name |
4-chloro-2-nitro-N-quinolin-8-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClN3O3/c17-11-6-7-12(14(9-11)20(22)23)16(21)19-13-5-1-3-10-4-2-8-18-15(10)13/h1-9H,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQZNVKGZCSWXPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NC(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-])N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-methyl-2,5-dioxo-3-pyrrolidinyl 2-[3-(1,3-benzodioxol-5-yl)-1-methylpropylidene]hydrazinecarbimidothioate](/img/structure/B5791523.png)

![4-[(2-ethoxybenzylidene)amino]-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5791530.png)
![4-chloro-N'-{[(2-methoxyphenyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5791534.png)
![2-phenoxy-N-[(2-pyridinylamino)carbonothioyl]acetamide](/img/structure/B5791544.png)
![2-[(4-chlorobenzyl)thio]-5-(4-chlorophenyl)-1,3,4-oxadiazole](/img/structure/B5791555.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-3-phenylpropanamide](/img/structure/B5791556.png)
![4-[(5-tert-butyl-2-methoxyphenyl)sulfonyl]morpholine](/img/structure/B5791564.png)


![1-(2,3-dimethylphenyl)-4-[3-(2-furyl)acryloyl]piperazine](/img/structure/B5791596.png)

![2-(2-naphthylamino)-N'-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)acetohydrazide](/img/structure/B5791604.png)